N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,5-dimethylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,5-dimethylfuran-3-carboxamide is a compound that has garnered interest due to its unique chemical structure and potential applications across various scientific fields. This compound’s structural complexity and the presence of multiple functional groups make it a subject of extensive study, particularly in medicinal and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,5-dimethylfuran-3-carboxamide typically involves multi-step organic synthesis. Common starting materials include 3-cyanopyrazine, 4-hydroxycyclohexane, and 2,5-dimethylfuran-3-carboxylic acid. Key steps in the synthesis might involve:
Nucleophilic substitution: to attach the 3-cyanopyrazine moiety.
Esterification: or amide formation to link the furan and cyclohexyl groups.
Industrial Production Methods
In an industrial setting, this compound can be synthesized using automated synthesis machines under strictly controlled conditions to ensure high purity and yield. The reaction conditions typically involve:
Precise temperature control.
Use of high-purity reagents.
Advanced purification techniques like HPLC (High-Performance Liquid Chromatography).
Chemical Reactions Analysis
Types of Reactions
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, such as:
Oxidation and reduction reactions: : Transformations involving changes in the oxidation state of its components.
Substitution reactions: : Particularly nucleophilic substitutions due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: : Like lithium aluminum hydride for reduction reactions.
Nucleophiles: : Including ammonia or amines for substitution reactions.
Major Products Formed
The products depend on the specific reactions and conditions, but common transformations might include:
Hydrolyzed products: from nucleophilic substitutions.
Oxidized derivatives: of the pyrazine or furan ring systems.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules due to its reactivity and functional group diversity.
Biology
In biological research, N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,5-dimethylfuran-3-carboxamide can act as a molecular probe for studying receptor-ligand interactions or as a precursor for synthesizing biologically active derivatives.
Medicine
In medicine, its derivatives could potentially serve as therapeutic agents, especially if they exhibit properties such as enzyme inhibition or receptor modulation.
Industry
In industry, this compound can be used in the development of novel materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,5-dimethylfuran-3-carboxamide exerts its effects through various mechanisms:
Binding to molecular targets: : Such as enzymes or receptors, altering their activity.
Pathway modulation: : Interfering with biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-((1r,4r)-4-((3-cyano-6-methylpyrazin-2-yl)oxy)cyclohexyl)-2,5-dimethylfuran-3-carboxamide: .
N-((1r,4r)-4-((3-cyano-5-bromopyrazin-2-yl)oxy)cyclohexyl)-2,5-dimethylfuran-3-carboxamide: .
Unique Attributes
What sets N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,5-dimethylfuran-3-carboxamide apart is its specific combination of functional groups which might offer unique reactivity and interaction profiles compared to its analogs.
This compound serves as a fascinating subject for scientific investigation with potential applications that span across multiple fields. Its complexity not only provides opportunities for chemical innovation but also challenges researchers to explore new synthetic methods and applications.
Properties
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-11-9-15(12(2)24-11)17(23)22-13-3-5-14(6-4-13)25-18-16(10-19)20-7-8-21-18/h7-9,13-14H,3-6H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTBWWQRGREOSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.